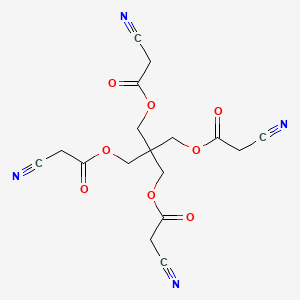

Pentaerythritol tetrakis (cyanoacetate)

Descripción general

Descripción

Pentaerythritol tetrakis (3-mercaptopropionate) is an organic compound derived from pentaerythritol fully esterified with four equivalents of 3-mercaptopropionic acid .

Synthesis Analysis

The synthesis of Pentaerythritol tetrakis (3-mercaptopropionate) involves adding 3-mercaptopropionic acid, pentaerythritol, 4-dimethylaminopyridine (DMAP), and N to a flask equipped with a blender and thermometer . The reaction starts at room temperature and is controlled at room temperature for 4-6 hours .Molecular Structure Analysis

The molecular formula for Pentaerythritol tetrakis(3-mercaptopropionate) is C13H20O8S4 .Chemical Reactions Analysis

The synthesis of Pentaerythritol involves a complex reaction system including a sequential reaction of the aldol condensation of acetaldehyde and formaldehyde .Physical and Chemical Properties Analysis

Pentaerythritol tetrakis (3,5-di-tert-butyl-4-hydroxyhydrocinnamate), a related compound, is a white solid with a melting point of 110–125 °C .Aplicaciones Científicas De Investigación

Synthesis and Material Science

Synthesis Techniques : Pentaerythritol tetrakis(2-mercaptoacetate) was synthesized through the reaction of pentaerythritol and 2-mercaptoacetic acid, catalyzed by strong acid action exchange resin, achieving a yield of 93.1% under optimized conditions. This process was characterized by IR and NMR, showcasing the compound's potential in various applications (Li Yan-qi, 2010).

Material Enhancements : Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) was used to assist the thermal reduction of graphene oxide on cotton fabric, improving its electrical conductivity and imparting superhydrophobicity. This demonstrates the compound's utility in creating conductive and water-repellent materials (Makowski et al., 2018).

Energy and Storage

Polymer Electrolytes : A novel single-ion conducting polymer electrolyte was synthesized using pentaerythritol tetrakis (2-mercaptoacetate), showing high ionic conductivity and lithium ion transference number. This material demonstrated excellent rate capability and cycling performance in LiFePO4/Li cells, highlighting its potential for lithium-ion battery applications (Jianwei Zhang et al., 2020).

Thermal Energy Storage : The addition of alumina nanoparticles to pentaerythritol showed good thermal and chemical stability during thermal cycling, with negligible changes in specific heat and thermal conductivity. This suggests its suitability for thermal energy storage applications, demonstrating the compound's role in enhancing material properties for energy applications (VenkitarajK et al., 2017).

Chemical and Polymer Synthesis

Epoxy Resin Adhesive : Research on the synthesis process of pentaerythritol tetrakis (3-mercaptoacetate)(PTM) and its use in fast-curing epoxy resin adhesives at low temperatures has been conducted. This highlights the compound's utility in the development of high-performance adhesives (Luo Yan, 2009).

Responsive Polymer Networks : Thiol-ene click reactions involving pentaerythritol tetrakis(3-mercaptopropionate) were used to prepare degradable polymer networks. These networks exhibited hydrolytic and oxidation-responsive degradation, underscoring the compound's potential in developing environmentally sensitive materials (Kazybayeva et al., 2020).

Safety and Hazards

Mecanismo De Acción

Target of Action

Pentaerythritol Tetrakis (Cyanoacetate) is a complex compound with multiple potential targets. It’s worth noting that a similar compound, Pentaerythritol Tetranitrate, is recognized by the FDA to be a coronary vasodilator in the treatment of heart conditions such as angina .

Mode of Action

It’s known that pentaerythritol tetrakis (3,5-di-tert-butyl-4-hydroxyhydrocinnamate), another derivative of pentaerythritol, is used as a primary antioxidant for stabilizing polymers, particularly polyethylene and polypropylene .

Biochemical Pathways

It’s known that pentaerythritol tetrakis (3,5-di-tert-butyl-4-hydroxyhydrocinnamate) is used as a primary antioxidant for stabilizing polymers, particularly polyethylene and polypropylene .

Pharmacokinetics

A study on pentaerythritol tetranitrate showed that it was rapidly absorbed and metabolized after oral administration .

Result of Action

Pentaerythritol tetrakis (3-mercaptopropionate) is known to react with alkenes in the thiol-ene reaction to form polymeric networks .

Action Environment

It’s known that pentaerythritol tetrakis (3,5-di-tert-butyl-4-hydroxyhydrocinnamate) maintains its activity with greatly reduced volatility, which is important during the processing and molding steps where the plastic is heated to molten, typically several hundred degrees .

Propiedades

IUPAC Name |

[3-(2-cyanoacetyl)oxy-2,2-bis[(2-cyanoacetyl)oxymethyl]propyl] 2-cyanoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O8/c18-5-1-13(22)26-9-17(10-27-14(23)2-6-19,11-28-15(24)3-7-20)12-29-16(25)4-8-21/h1-4,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQAGAJZBGSZIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(=O)OCC(COC(=O)CC#N)(COC(=O)CC#N)COC(=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401141205 | |

| Record name | 1,1′-[2,2-Bis[[(cyanoacetyl)oxy]methyl]-1,3-propanediyl] bis(2-cyanoacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401141205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178671-69-7 | |

| Record name | 1,1′-[2,2-Bis[[(cyanoacetyl)oxy]methyl]-1,3-propanediyl] bis(2-cyanoacetate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178671-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-[2,2-Bis[[(cyanoacetyl)oxy]methyl]-1,3-propanediyl] bis(2-cyanoacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401141205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentaerythritoltetracyanoacetic ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

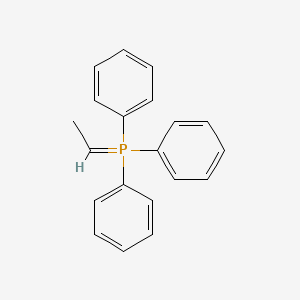

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

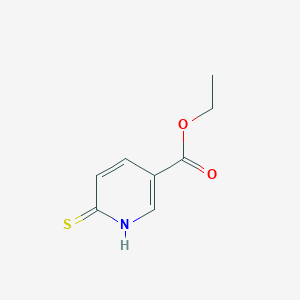

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Silaspiro[4.4]nonane](/img/structure/B3048598.png)